1-Chloro-2,6-difluoro-3-(trifluoromethylthio)benzene
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Overview
Description
1-Chloro-2,6-difluoro-3-(trifluoromethylthio)benzene is a chemical compound with the molecular formula C7H2ClF5S. It is characterized by the presence of chlorine, fluorine, and trifluoromethylthio groups attached to a benzene ring.
Preparation Methods
The synthesis of 1-Chloro-2,6-difluoro-3-(trifluoromethylthio)benzene typically involves the introduction of the trifluoromethylthio group onto a chlorodifluorobenzene precursor. One common method is the reaction of 1-chloro-2,6-difluorobenzene with trifluoromethylthiolating agents under specific conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product .
Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents, catalysts, and reaction parameters is crucial to achieving efficient production.
Chemical Reactions Analysis
1-Chloro-2,6-difluoro-3-(trifluoromethylthio)benzene can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The trifluoromethylthio group can be oxidized or reduced under specific conditions, leading to the formation of different products.
Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Common reagents used in these reactions include organometallic reagents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the nature of the reagents used.
Scientific Research Applications
1-Chloro-2,6-difluoro-3-(trifluoromethylthio)benzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it valuable in the development of new chemical reactions and methodologies.
Biology and Medicine: The compound’s derivatives may exhibit biological activity, making it a potential candidate for drug discovery and development.
Mechanism of Action
The mechanism of action of 1-Chloro-2,6-difluoro-3-(trifluoromethylthio)benzene depends on its specific application. In chemical reactions, the compound’s functional groups interact with reagents and catalysts to form new bonds and products. The trifluoromethylthio group, in particular, can influence the reactivity and selectivity of the compound in various reactions .
In biological systems, the compound’s derivatives may interact with molecular targets, such as enzymes or receptors, through specific binding interactions. The presence of the trifluoromethylthio group can enhance the compound’s binding affinity and selectivity for its target.
Comparison with Similar Compounds
1-Chloro-2,6-difluoro-3-(trifluoromethylthio)benzene can be compared with other similar compounds, such as:
1-Chloro-2,6-difluorobenzene: Lacks the trifluoromethylthio group, resulting in different chemical properties and reactivity.
1-Chloro-2,6-difluoro-3-(trifluoromethyl)benzene: Contains a trifluoromethyl group instead of a trifluoromethylthio group, leading to variations in chemical behavior and applications.
1-Chloro-2,6-difluoro-3-(methylthio)benzene:
The presence of the trifluoromethylthio group in this compound imparts unique properties, such as increased lipophilicity and metabolic stability, making it distinct from its analogs.
Properties
Molecular Formula |
C7H2ClF5S |
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Molecular Weight |
248.60 g/mol |
IUPAC Name |
2-chloro-1,3-difluoro-4-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C7H2ClF5S/c8-5-3(9)1-2-4(6(5)10)14-7(11,12)13/h1-2H |
InChI Key |
BAJPUYROFWUXJK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1F)Cl)F)SC(F)(F)F |
Origin of Product |
United States |
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